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Compound of Interest

Compound Name: Claramine (TFA)

Cat. No.: B12378497

Get Quote

Executive Summary
Claramine (TFA) is a synthetic polyaminosteroid and a highly selective, blood-brain barrier

(BBB) permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4] As a

structural analog of Trodusquemine (MSI-1436), Claramine functions as a potent insulin

mimetic and sensitizer.[1] By inhibiting PTP1B, a negative regulator of the insulin signaling

cascade, Claramine restores and sustains the phosphorylation of the Insulin Receptor (IR) and

downstream effectors such as Akt and GSK3β.

This guide details the mechanistic pathways, physicochemical properties, and validated

experimental protocols for utilizing Claramine TFA in metabolic disease research, specifically

targeting Type 2 Diabetes (T2D) and insulin resistance models.

Mechanistic Profile
Core Mechanism: PTP1B Inhibition
Insulin signaling is transient, naturally terminated by protein tyrosine phosphatases (PTPs) that

dephosphorylate the insulin receptor.[1][3][4] PTP1B is the primary negative regulator in this

context.
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Action: Claramine targets the allosteric site of PTP1B, locking it in an inactive conformation.

Selectivity: Unlike non-specific phosphatase inhibitors (e.g., Vanadate), Claramine exhibits

high selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-

PTP), reducing off-target toxicity related to hematopoiesis.[1]

Downstream Signaling Amplification
Inhibition of PTP1B by Claramine prevents the dephosphorylation of tyrosine residues on the

Insulin Receptor β-subunit (IRβ) and Insulin Receptor Substrate 1 (IRS-1).[1]

PI3K/Akt Pathway: Sustained IRS-1 phosphorylation recruits PI3K, generating PIP3, which

recruits PDK1 and Akt to the membrane. Akt is subsequently phosphorylated at Thr308 and

Ser473.[1]

Glucose Uptake: Activated Akt promotes the translocation of GLUT4 storage vesicles to the

plasma membrane, facilitating glucose uptake.

Glycogen Synthesis: Akt phosphorylates and inhibits GSK3β (at Ser9), thereby activating

Glycogen Synthase.

Secondary Mechanism: BACE1 and Autophagy
Recent studies indicate Claramine also modulates BACE1 (β-secretase 1) trafficking.[1]

In insulin-resistant states, BACE1 cleaves the insulin receptor, reducing its surface

availability.

Claramine accelerates the trafficking of pro-BACE1 to lysosomes via autophagy, reducing IR

cleavage and further enhancing insulin sensitivity.

Signaling Pathway Visualization
The following diagram illustrates the intervention point of Claramine within the insulin signaling

cascade.
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Figure 1: Mechanism of Action. Claramine inhibits PTP1B, preventing the dephosphorylation of

the Insulin Receptor and IRS-1, thereby sustaining Akt activation and glucose metabolism.

Claramine TFA: Physical Properties & Handling
Claramine is typically supplied as a Trifluoroacetate (TFA) salt to enhance stability and water

solubility.[1]

Property Specification

Chemical Name Claramine Trifluoroacetate

Class Aminosterol / Polyaminosteroid

Molecular Weight ~931.1 g/mol (Salt); ~589.0 g/mol (Free Base)

Solubility Water (≥15 mg/mL); DMSO (≥5 mg/mL)

Appearance White to beige powder

Storage -20°C (Desiccated); Protect from light

Stability Solutions stable at -20°C for ~1 month

Critical Handling Note: When calculating molar concentrations, you must use the molecular

weight of the TFA salt form (approx. 931.1 g/mol ) if weighing the powder directly.[1] If the

vendor specifies the content as "Free Base Equivalent," adjust accordingly.

Experimental Protocols
Reconstitution Strategy
To ensure consistent biological activity, follow this reconstitution method.

Stock Solution (10 mM):

Weigh 9.31 mg of Claramine TFA.

Dissolve in 1.0 mL of sterile, nuclease-free water (preferred) or anhydrous DMSO.[1]

Vortex for 30 seconds until clear.
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Aliquot into 50 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

In Vitro Insulin Signaling Assay (Cell Culture)
This protocol validates Claramine's ability to enhance insulin signaling in insulin-resistant or

standard cell models (e.g., HepG2, CHO-IR, or differentiated 3T3-L1 adipocytes).[1]

Objective: Measure p-Akt (Ser473) and p-IRβ (Tyr1150/1151) levels via Western Blot.

Workflow Diagram:
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Figure 2: Experimental workflow for assessing Claramine-induced insulin sensitization.

Step-by-Step Protocol:

Seeding: Plate cells (e.g., HepG2) in 6-well plates and grow to 80% confluence.

Starvation: Wash cells 2x with PBS. Incubate in serum-free media (DMEM) for 4–6 hours to

reduce basal phosphorylation.[1]

Claramine Treatment:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://www.benchchem.com/product/b12378497/docs?utm_src=pdf-body-img#technical-guide-claramine-tfa-modulation-of-insulin-signaling-via-ptp1b-inhibition-1
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Claramine TFA to designated wells.

Effective Concentration: 2 µM – 10 µM.

Incubation: 30 to 60 minutes at 37°C.

Insulin Stimulation (Optional but Recommended):

To test sensitization, add sub-maximal Insulin (e.g., 1 nM or 10 nM) for the last 10 minutes

of the Claramine incubation.

To test mimetic activity, do not add insulin (Claramine alone should induce

phosphorylation).

Lysis:

Rapidly aspirate media and wash with ice-cold PBS.[1]

Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium

Orthovanadate, NaF) and Protease Inhibitors.[1] Crucial: PTP1B activity must be

quenched immediately upon lysis.[1]

Western Blot Analysis:

Primary Targets: p-Akt (Ser473), p-IRβ (Tyr1150/1151).[1]

Loading Control: Total Akt, β-Actin, or GAPDH.

Data Interpretation & Benchmarks
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Parameter
Expected Outcome with Claramine (5-10
µM)

p-IRβ Levels Significant increase vs. control (2-3 fold).

p-Akt (Ser473)
Robust increase; indicates downstream

activation.[5]

Cell Viability
>90% at 10 µM (toxicity often observed >20-50

µM depending on cell line).

Glucose Uptake
Increased uptake in 2-NBDG assays

(comparable to 100 nM Insulin).[1]

References
Qin, Z., et al. (2015).[1] "Functional properties of Claramine: A novel PTP1B inhibitor and

insulin-mimetic compound."[1][2][3][4] Biochemical and Biophysical Research

Communications.

Kreiser, R. P., et al. (2022).[1] "A Brain-Permeable Aminosterol Regulates Cell Membranes to

Mitigate the Toxicity of Diverse Pore-Forming Agents."[1][6] ACS Chemical Neuroscience.[6]

[1]

Peiretti, F., et al. (2021).[1] "The aminosterol Claramine inhibits β-secretase 1-mediated

insulin receptor cleavage."[1] Journal of Biological Chemistry.

PubChem. (2024).[1] "Claramine TFA salt | C43H75F9N4O7."[1] National Library of

Medicine. [1]

MedChemExpress. (2024).[1] "Claramine TFA Product Information." MCE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3578870/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://www.researchgate.net/publication/271516057_Functional_properties_of_Claramine_A_novel_PTP1B_inhibitor_and_insulin-mimetic_compound
https://pubmed.ncbi.nlm.nih.gov/25623533/
https://medica-musc.researchcommons.org/cgi/viewcontent.cgi?article=1671&context=theses
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://file.medchemexpress.com/batch_PDF/HY-160791A/Claramine-TFA-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-160791A/Claramine-TFA-DataSheet-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://www.benchchem.com/product/b12378497?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Claramine TFA salt | C43H75F9N4O7 | CID 164946760 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic
compound - PubMed [pubmed.ncbi.nlm.nih.gov]

4. medica-musc.researchcommons.org [medica-musc.researchcommons.org]

5. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-
Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

6. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [Technical Guide: Claramine (TFA) Modulation of Insulin
Signaling via PTP1B Inhibition[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378497/docs#technical-guide-claramine-tfa-
modulation-of-insulin-signaling-via-ptp1b-inhibition-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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